molecular formula C19H14O4 B303307 2-(4-Phenoxyphenoxy)benzoic acid

2-(4-Phenoxyphenoxy)benzoic acid

Cat. No.: B303307
M. Wt: 306.3 g/mol
InChI Key: GFPBQFJXNMDZEP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified under the IUPAC nomenclature as this compound, reflecting its structural composition of a benzoic acid core with an ortho-positioned 4-phenoxyphenoxy substituent. The compound is registered under the Chemical Abstracts Service (CAS) number 887573-67-3, providing a unique identifier for this specific isomeric form. Alternative systematic names include 2-[4-(phenoxy)phenoxy]benzoic acid, which emphasizes the sequential ether linkages within the molecular structure.

The compound's structural representation can be expressed through its SMILES notation as OC(=O)c1ccccc1Oc1ccc(cc1)Oc1ccccc1, which clearly delineates the connectivity pattern between the aromatic rings and functional groups. This notation demonstrates the presence of two ether oxygen atoms creating a bridge between three benzene rings, with the carboxylic acid group positioned ortho to the phenoxyphenoxy substituent. The systematic identification also includes its InChI key and other molecular descriptors that facilitate computational analysis and database searches.

The nomenclature distinction between this compound and its isomeric forms is crucial for understanding structure-activity relationships and synthetic applications. The ortho-positioning of the phenoxyphenoxy group relative to the carboxylic acid creates unique steric and electronic environments that influence the compound's reactivity and physical properties compared to its meta- and para-substituted counterparts.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₁₉H₁₄O₄, indicating the presence of 19 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms within its molecular structure. The calculated molecular weight is 306.3121 g/mol, which corresponds to the sum of atomic masses for all constituent atoms. This molecular composition reflects the compound's classification as a substituted benzoic acid derivative with extensive aromatic character.

The molecular weight comparison reveals interesting insights when contrasted with related compounds. The 2-(4-phenoxyphenoxy)benzoate anion, represented by the molecular formula C₁₉H₁₃O₄⁻, exhibits a molecular weight of 305.3 g/mol due to the loss of a proton from the carboxylic acid group. This relationship demonstrates the acid-base equilibrium characteristics of the compound and its potential ionic forms under different pH conditions.

The oxygen content of approximately 20.9% by mass contributes significantly to the compound's polarity and hydrogen bonding capabilities. The four oxygen atoms are distributed as two ether linkages and one carboxylic acid group, creating multiple sites for intermolecular interactions. This distribution influences the compound's solubility characteristics, melting point, and crystallization behavior in various solvents and environmental conditions.

The molecular composition also indicates a high degree of unsaturation, with the presence of three benzene rings contributing to the compound's aromatic stability and electronic properties. The aromatic carbon content of approximately 74.5% by mass underscores the compound's potential for π-π stacking interactions and its utility in materials applications requiring aromatic polymer backbones.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, related structural studies on similar phenoxyphenoxy benzoic acid derivatives provide valuable insights into the expected crystal packing and molecular geometry. The compound is anticipated to crystallize in a monoclinic or triclinic crystal system based on structural analogies with related diphenyl ether carboxylic acids. The presence of the carboxylic acid functional group typically promotes the formation of hydrogen-bonded dimers through O-H···O interactions, which serve as primary structural motifs in the crystal lattice.

The ortho-substitution pattern in this compound creates unique steric constraints that influence the molecular conformation and crystal packing efficiency. The proximity of the phenoxyphenoxy group to the carboxylic acid may result in intramolecular interactions that stabilize specific conformational states, potentially affecting the compound's crystallization behavior and polymorphism. These structural features distinguish it from the para-substituted isomer, which typically exhibits more symmetric crystal packing arrangements.

Studies on related compounds such as 4-(oxiran-2-ylmethoxy)benzoic acid have demonstrated that benzoic acid derivatives with bulky substituents often form characteristic carboxyl dimers in their crystal structures. The intermolecular hydrogen bonding patterns typically involve cyclic arrangements with R₂²(8) graph-set motifs, creating stable supramolecular architectures. For this compound, similar dimerization patterns are expected, though the specific geometric parameters may differ due to the unique substitution pattern.

The extended aromatic system in this compound is likely to promote π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions, combined with the hydrogen bonding from carboxylic acid groups, create a complex three-dimensional network that influences the compound's physical properties such as melting point, density, and mechanical stability. Further X-ray diffraction studies would be valuable for confirming these structural predictions and understanding the detailed packing arrangements.

Comparative Analysis with Isomeric Forms

The comparison between this compound and its para-substituted isomer, 4-(4-phenoxyphenoxy)benzoic acid (CAS 88049-73-4), reveals significant differences in molecular properties and potential applications. Both compounds share the same molecular formula C₁₉H₁₄O₄ and molecular weight of 306.3 g/mol, yet their distinct substitution patterns lead to markedly different chemical behaviors and physical properties.

The structural comparison reveals that 4-(4-phenoxyphenoxy)benzoic acid exhibits a more symmetric molecular architecture, with the phenoxyphenoxy substituent positioned para to the carboxylic acid group. This arrangement minimizes steric hindrance and allows for more extended molecular conformations, which can influence crystallization patterns and intermolecular interactions. In contrast, the ortho-substitution in this compound creates significant steric constraints that may force the molecule into more compact conformations.

Table 1: Comparative Properties of Phenoxyphenoxy Benzoic Acid Isomers

Property This compound 4-(4-Phenoxyphenoxy)benzoic acid
CAS Number 887573-67-3 88049-73-4
Molecular Formula C₁₉H₁₄O₄ C₁₉H₁₄O₄
Molecular Weight 306.3121 g/mol 306.3 g/mol
Substitution Pattern Ortho Para
InChI Key Not specified WBPQEFPQYPXLSK-UHFFFAOYSA-N
Commercial Availability Limited Established

The synthetic applications of these isomers differ significantly due to their distinct reactivity profiles. 4-(4-Phenoxyphenoxy)benzoic acid has been extensively utilized in the synthesis of high-performance polymers, particularly poly(ether ether ketone) (PEEK), where its symmetric structure facilitates regular polymer chain formation. The para-substitution pattern allows for efficient polymerization reactions and contributes to the excellent thermal and mechanical properties of the resulting polymeric materials.

In contrast, this compound's ortho-substitution pattern may lead to different polymerization behaviors and could be valuable for creating polymer architectures with unique properties. The steric effects introduced by the ortho-positioning may result in reduced crystallinity in derived polymers, potentially leading to materials with enhanced solubility or modified thermal transitions. These characteristics could be advantageous for specific applications requiring processability or optical clarity.

The electronic properties of the two isomers also differ due to the varying proximity of substituents to the carboxylic acid group. In this compound, the ortho-positioned phenoxyphenoxy group can participate in through-space interactions with the carboxylic acid, potentially affecting the compound's acidity and reactivity. This proximity may also influence the compound's spectroscopic properties, leading to characteristic differences in NMR, IR, and UV-Vis spectra that can be used for identification and analysis.

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)benzoic acid

InChI

InChI=1S/C19H14O4/c20-19(21)17-8-4-5-9-18(17)23-16-12-10-15(11-13-16)22-14-6-2-1-3-7-14/h1-13H,(H,20,21)

InChI Key

GFPBQFJXNMDZEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally related benzoic acid derivatives, emphasizing substituent effects on key properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Substituents/Functional Groups Key Properties/Applications References
2-(4-Methylphenyl)benzoic acid Methyl group at 2- and 4-positions Enhanced lipophilicity; used in agrochemical intermediates
4-(4-Acetamidophenoxy)benzoic acid Acetamido-phenoxy group at 4-position Potential anti-inflammatory activity; adaptable synthesis routes
2-[(4-tert-Butylphenyl)methoxy]benzoic acid tert-Butylphenyl-methoxy group High stability; applications in medicinal chemistry
4-(2-Formylphenyl)benzoic acid Formyl and carboxylic acid groups Versatile reactivity for chemical transformations
2-(2,4-Dimethylphenyl)amino]nicotinic acid Dimethylphenylamino and nicotinic acid core Distinct bioactivity due to heterocyclic core

Impact of Substituents on Reactivity and Bioactivity

  • Phenoxy vs. Alkyl Groups: Compounds with phenoxy substituents (e.g., 4-(4-acetamidophenoxy)benzoic acid ) exhibit greater polarity and hydrogen-bonding capacity compared to alkyl-substituted analogs (e.g., 2-(4-methylphenyl)benzoic acid ). This enhances solubility in aqueous environments and may influence interactions with biological targets.
  • Halogenated Derivatives : and highlight chlorinated and fluorinated analogs (e.g., 4-(2-Chloro-4-fluorophenyl)benzoic acid ) as having enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions or enzyme inhibitors.
  • Complex Substituents : The tert-butylphenyl-methoxy group in 2-[(4-tert-butylphenyl)methoxy]benzoic acid provides steric bulk, improving metabolic stability—a critical feature for drug candidates.

Unique Attributes of 2-(4-Phenoxyphenoxy)benzoic Acid

While direct data is absent, inferences from structural analogs suggest:

  • Dual Ether Linkages: The phenoxyphenoxy group may confer enhanced rigidity and π-stacking capability, advantageous in materials science (e.g., liquid crystals) .
  • Biological Target Specificity : The compound’s extended aromatic system could facilitate interactions with hydrophobic enzyme pockets, similar to 4-[3-(Difluoromethyl)phenyl]benzoic acid .

Preparation Methods

Catalytic System and Reaction Conditions

The oxidation occurs at 130–140°C with 1.5–25 kg/cm² pressure, depending on the oxidant (pure O₂ vs. air). A typical catalyst load includes:

  • Cobalt acetate : 0.5–1.5 wt% relative to substrate

  • Manganese acetate : 0.5–1.5 wt%

  • Ammonium bromide : 0.3–0.7 wt%

The reaction achieves 73–76% yield after 4–12 hours, with purity exceeding 99.5% post-recrystallization from acetic acid. Faster oxidation rates (4 hours) are achievable by increasing air flow to 4.5 m³/hr, though this risks over-oxidation byproducts.

Table 1: Optimization of Oxidation Parameters

ParameterRange TestedOptimal ValueImpact on Yield/Purity
Temperature110–150°C130°C<130°C: Incomplete conversion; >140°C: Decarboxylation
Pressure (O₂)1.5–50 kg/cm²25 kg/cm²Higher pressure reduces reaction time but increases equipment costs
Catalyst Ratio (Co:Mn)1:0.5 to 1:1.51:1Deviations lower selectivity due to radical recombination
SolventAcetic vs. propionicAcetic acidPropionic acid offers better solubility but lower recovery

Nucleophilic Aromatic Substitution

An alternative route involves sequential nucleophilic substitutions on dihalobenzenes, though this method is more labor-intensive. Para-dichlorobenzene reacts with sodium phenolate and sodium 4-methylphenolate in a copper-catalyzed Ullmann-type coupling.

Two-Step Synthesis

  • First Substitution :

    • Para-dichlorobenzene + sodium 4-methylphenolate → 1-chloro-4-(4-methylphenoxy)benzene

    • Conditions: 150–180°C, CuBr catalyst (2–5 mol%), NMP solvent

    • Yield: 68–72%

  • Second Substitution :

    • Intermediate + sodium phenolate → 1-(4-methylphenoxy)-4-phenoxybenzene

    • Conditions: 120–140°C, CuCl catalyst (1–3 mol%)

    • Yield: 65–70%

The final oxidation step follows Section 1.1. While this route avoids high-pressure equipment, the combined yield after two steps and oxidation rarely exceeds 35%, making it less favorable for bulk production.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings offer a modular pathway, though literature specific to this compound remains sparse. Analogous syntheses for biphenyl carboxylic acids suggest:

Proposed Reaction Scheme

  • Boronic Acid Preparation :

    • 2-Bromo-4-phenoxyphenol → 2-(4-phenoxyphenoxy)phenylboronic acid via Miyaura borylation.

  • Coupling with Methyl 2-Bromobenzoate :

    • Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O, 80°C → Methyl 2-(4-phenoxyphenoxy)benzoate.

  • Ester Hydrolysis :

    • NaOH (2M), EtOH/H₂O → Target acid.

Theoretical yields for such routes approach 50–60%, but scalability is hampered by boronic acid instability and Pd costs.

Alternative Methods and Emerging Strategies

Hypochlorite-Mediated Oxidation

Adapting a method for 4-phenoxybenzoic acid, 2-(4-phenoxyphenoxy)acetophenone could be oxidized using NaClO/PEG-400:

  • Conditions : 40–60°C, pH 9–10, 8–12 hours

  • Yield : ~60% (extrapolated from analogous reactions)

  • Advantage : Mild conditions, avoids transition metals

Electrochemical Oxidation

Preliminary studies on methylarene oxidation show promise:

  • Anode : Pt/Ti mesh

  • Electrolyte : H₂SO₄ (1M) + NaBr (0.1M)

  • Current Density : 10 mA/cm²

  • Projected Yield : 55–65% with in situ acid recovery

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Co-Mn-Br Oxidation73–7699.5–99.7High120–150
Ullmann Substitution35–4098.0–98.5Moderate220–280
Suzuki Coupling50–60*95.0–97.0*Low850–1,200
Hypochlorite60*97.0*Moderate90–110

*Theoretical values based on analogous reactions

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